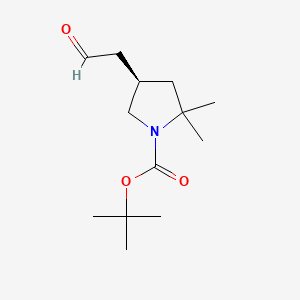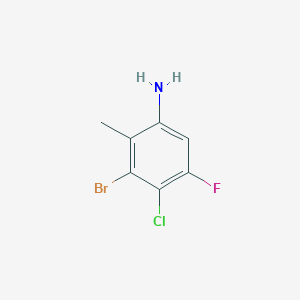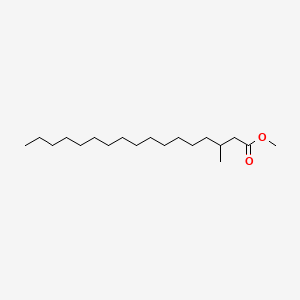
Methyl 3-methylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methylheptadecanoate is an organic compound with the molecular formula C19H38O2. It is a methyl ester derivative of 3-methylheptadecanoic acid. This compound is part of the fatty acid methyl ester family and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methylheptadecanoate can be synthesized through the esterification of 3-methylheptadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
Industrial production of methyl esters, including this compound, often involves transesterification of triglycerides with methanol. This process is catalyzed by either acidic or basic catalysts and is widely used in the production of biodiesel.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methylheptadecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can be used for nucleophilic substitution reactions.
Major Products
Oxidation: 3-methylheptadecanoic acid.
Reduction: 3-methylheptadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-methylheptadecanoate has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Employed in studies involving lipid metabolism and fatty acid profiling.
Medicine: Investigated for its potential role in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mécanisme D'action
The mechanism of action of methyl 3-methylheptadecanoate involves its interaction with lipid membranes due to its hydrophobic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound can enhance the transport of hydrophobic drugs across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl heptadecanoate: Similar in structure but lacks the methyl group at the 3-position.
Methyl stearate: An 18-carbon chain methyl ester without the methyl substitution.
Methyl palmitate: A 16-carbon chain methyl ester.
Uniqueness
Methyl 3-methylheptadecanoate is unique due to the presence of the methyl group at the 3-position, which can influence its physical and chemical properties, such as melting point and solubility. This structural variation can also affect its interaction with biological membranes and its efficacy in various applications.
Propriétés
Numéro CAS |
54934-56-4 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
methyl 3-methylheptadecanoate |
InChI |
InChI=1S/C19H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19(20)21-3/h18H,4-17H2,1-3H3 |
Clé InChI |
PJSCLYQYZMWJFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


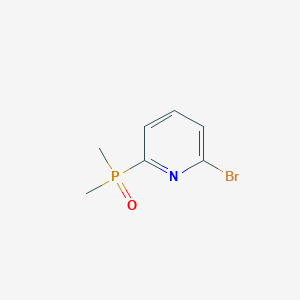
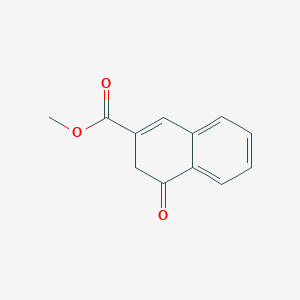
![Ethyl 6-bromo-2,3-dihydro-3-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-1-acetate](/img/structure/B13923344.png)
![Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)
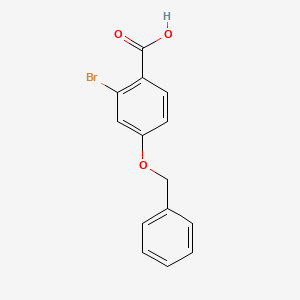
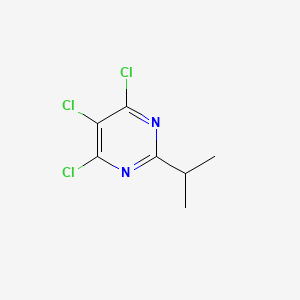
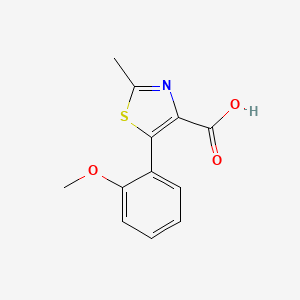
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
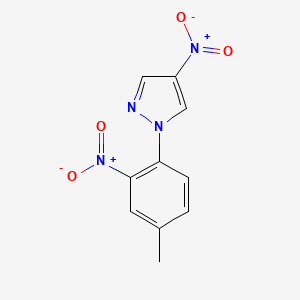
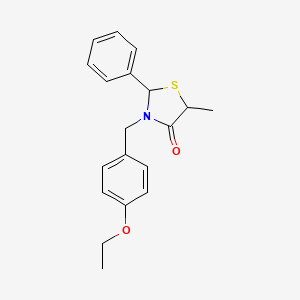
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
